

# L-365260 species-specific differences in receptor affinity

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## Compound of Interest

Compound Name: L-365260

Cat. No.: B1673720

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## Technical Support Center: L-365,260

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance for experiments involving the selective CCK2 receptor antagonist, L-365,260.

## Frequently Asked Questions (FAQs)

Q1: What is L-365,260?

A1: L-365,260 is a potent, selective, and orally active non-peptide antagonist of the cholecystikinin receptor 2 (CCK2), also known as the CCK-B/gastrin receptor.[1][2] It interacts competitively and stereoselectively with these receptors.[3]

Q2: What are the primary research applications for L-365,260?

A2: L-365,260 is a valuable tool for investigating the physiological and pathological roles of CCK2 and gastrin receptors.[3] It has been used in studies related to anxiety, panic disorders, and gastric acid secretion.[4][5] It can also be used to enhance morphine-induced analgesia and prevent morphine tolerance in rats.[1]

Q3: What is the selectivity profile of L-365,260?

A3: L-365,260 displays high selectivity for the CCK2 receptor over the CCK1 receptor (also known as CCK-A).[6] Its affinity for CCK2 receptors is more than 100 times greater than its

affinity for CCK1 receptors.[3] It is also inactive at a range of other receptors, including opiate, muscarinic acetylcholine,  $\alpha$ - and  $\beta$ -adrenergic, histamine, angiotensin, and bradykinin receptors.[6]

Q4: Are there known species-specific differences in the affinity of L-365,260?

A4: Yes, significant species-specific differences have been observed. L-365,260 exhibits high affinity for CCK2 receptors in guinea pigs, rats, mice, and humans.[3][7] However, it shows a notably lower affinity for CCK2 receptors in dogs.[3]

## Troubleshooting Guide

Issue 1: Higher than expected binding to CCK1 receptors.

- Possible Cause: The concentration of L-365,260 used may be too high, leading to off-target binding at the lower-affinity CCK1 receptors. Although selective, at high concentrations, L-365,260 can exhibit binding to CCK1 receptors.
- Solution: Perform a dose-response curve to determine the optimal concentration range for selective CCK2 receptor antagonism. Refer to the IC50 values in the data table below to guide your concentration selection. For human receptors, L-365,260 has only a fivefold to twofold greater affinity for CCK-B over CCK-A receptors, so careful dose selection is critical.  
[7]

Issue 2: Inconsistent results in vivo between different species.

- Possible Cause: As documented, the affinity and in vivo efficacy of L-365,260 vary across species. For example, the oral dose required to antagonize gastrin-stimulated acid secretion is significantly different between mice, rats, and guinea pigs.[3] Furthermore, bioavailability differs between rats (14%), dogs (9%), and monkeys (2%).[4]
- Solution: Always consult species-specific affinity data before designing in vivo experiments. It may be necessary to adjust dosages based on the reported ED50 values for the species you are using. Be aware of potential differences in metabolism and bioavailability across species.  
[4]

Issue 3: Low or no detectable antagonist effect in dog models.

- Possible Cause: L-365,260 has a demonstrated lower affinity for canine CCK2 receptors compared to other species like rodents and humans.[\[3\]](#)[\[8\]](#)
- Solution: For studies involving canine subjects, L-365,260 may not be the optimal CCK2 antagonist. Consider using a different antagonist with higher affinity for dog CCK2 receptors or significantly increasing the dose of L-365,260, while carefully monitoring for off-target effects.

## Quantitative Data Summary

The following table summarizes the binding affinity ( $K_i$  and  $IC_{50}$ ) and in vivo potency ( $ED_{50}$ ) of L-365,260 for CCK receptors across various species.

Species	Receptor Type	Tissue/Preparation	Affinity/Potency	Reference
Guinea Pig	Gastrin (CCK2)	Stomach	Ki = 1.9 nM	[3]
Guinea Pig	CCK-B (CCK2)	Brain	Ki = 2.0 nM	[3]
Guinea Pig	CCK-A (CCK1)	Pancreas	>2 orders of magnitude lower than CCK2	[3]
Human	CCK-B (CCK2)	Transfected Cells	IC50 ~ 10 nM	[7]
Human	CCK-A (CCK1)	Transfected Cells	90-fold less potent than for CCK-B	[7]
Rat	CCK-B (CCK2)	Brain	High Affinity (similar to guinea pig)	[3]
Mouse	CCK-B (CCK2)	Brain	High Affinity (similar to guinea pig)	[3]
Dog	Gastrin/CCK-B (CCK2)	Tissues	IC50 = 20-40 nM (lower affinity)	[3]
Mouse	Gastrin (CCK2)	In vivo (acid secretion)	ED50 = 0.03 mg/kg (p.o.)	[3]
Rat	Gastrin (CCK2)	In vivo (acid secretion)	ED50 = 0.9 mg/kg (p.o.)	[3]
Guinea Pig	Gastrin (CCK2)	In vivo (acid secretion)	ED50 = 5.1 mg/kg (p.o.)	[3]

## Experimental Protocols

## Radioligand Competition Binding Assay for L-365,260 Affinity

This protocol outlines a general procedure for determining the binding affinity of L-365,260 for CCK2 receptors using a filtration-based radioligand binding assay.

### Materials:

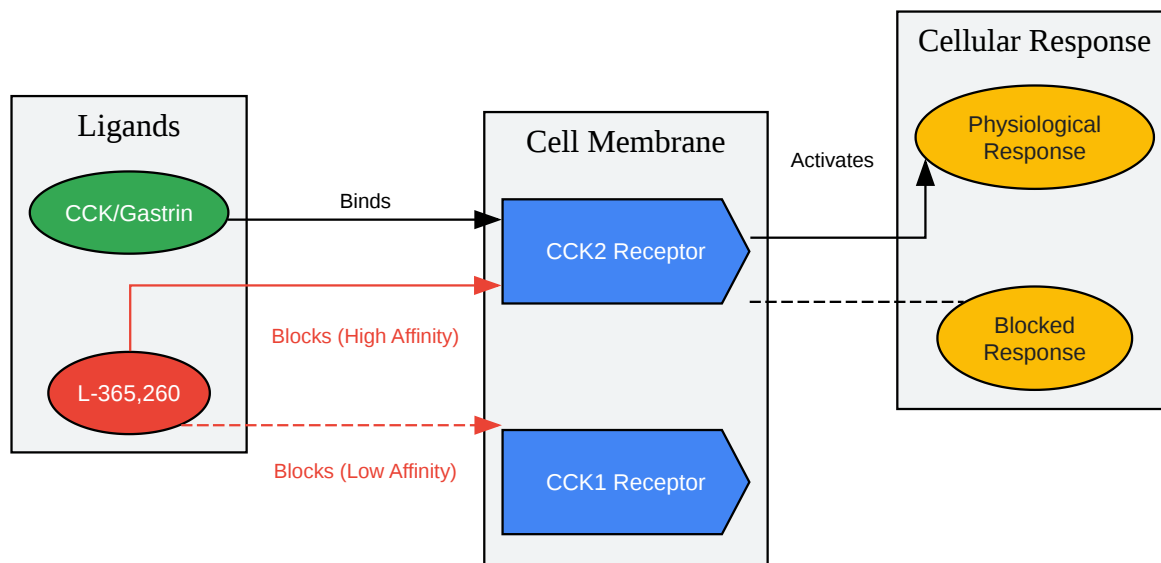
- Tissue homogenates or cell membranes expressing the target CCK receptor.
- Radioligand: [3H]L-365,260 or a suitable iodinated ligand like 125I-CCK-8.
- Unlabeled L-365,260 for competition.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl<sub>2</sub>, 100 mM NaCl, and 0.1% BSA).
- Wash buffer (ice-cold binding buffer).
- Glass fiber filters (e.g., Whatman GF/B).
- Filtration apparatus.
- Scintillation counter and scintillation fluid.

### Procedure:

- **Tissue/Membrane Preparation:** Prepare membrane homogenates from the brain (for CCK2) or other tissues of interest from the chosen species. Determine the protein concentration of the membrane preparation.
- **Assay Setup:**
  - In a 96-well plate, add a fixed amount of membrane preparation (e.g., 50-100 µg protein).
  - Add a fixed concentration of the radioligand (typically at or below its K<sub>d</sub> value).
  - Add increasing concentrations of unlabeled L-365,260 (e.g., 10<sup>-10</sup> to 10<sup>-5</sup> M).

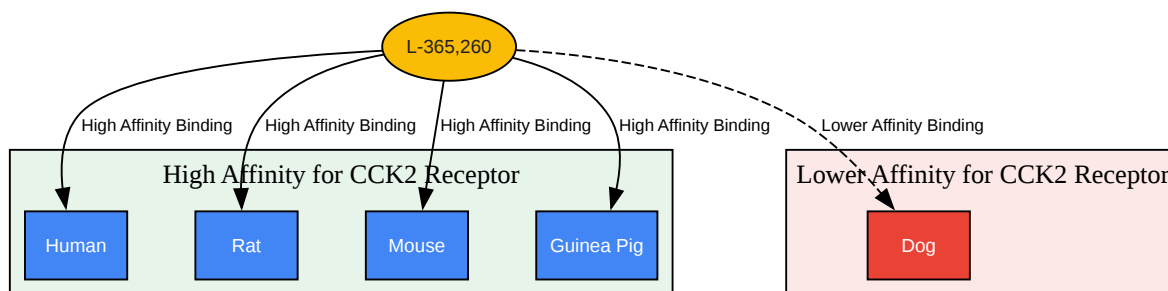
- For determining non-specific binding, use a high concentration of a standard unlabeled CCK2 antagonist.
- Bring the final volume to 250  $\mu$ L with binding buffer.
- Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester or vacuum manifold. Wash the filters quickly with ice-cold wash buffer to separate bound from free radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Subtract the non-specific binding from all measurements to obtain specific binding.
  - Plot the specific binding as a percentage of the maximum specific binding against the log concentration of L-365,260.
  - Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC<sub>50</sub> value.
  - Calculate the K<sub>i</sub> value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant.

## Visualizations



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Caption: Mechanism of L-365,260 as a selective CCK2 receptor antagonist.



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Caption: Species-dependent differences in L-365,260 affinity for the CCK2 receptor.

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